N-(4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[4-[2-(3,4-dimethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6S/c1-27-15-6-4-13(8-17(15)28-2)22-19(25)9-14-10-31-21(23-14)24-20(26)12-3-5-16-18(7-12)30-11-29-16/h3-8,10H,9,11H2,1-2H3,(H,22,25)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXBUMAQVAQMQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a thiazole ring , a benzo[d][1,3]dioxole structure , and multiple methoxy substituents . The synthesis typically involves multi-step organic reactions, including the formation of the thiazole ring through the Hantzsch thiazole synthesis method. This involves condensing α-haloketones with thiourea under acidic conditions, followed by attaching the carbamoyl group to form the final compound.
The proposed mechanism of action for this compound involves its interaction with specific molecular targets. The thiazole ring and carbamoyl group are likely involved in binding to enzymes or receptors, inhibiting their activity. The presence of methoxy groups may enhance the compound's solubility and bioavailability, facilitating better interaction with biological targets.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on benzoxazepine derivatives have shown cytotoxicity against various solid tumor cell lines, indicating a potential for development as chemotherapeutic agents .
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Benzoxazepine Derivative | MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis |
| Thiazole Derivative | A549 (Lung Cancer) | 20.5 | Inhibition of cell proliferation |
Anti-inflammatory Activity
In addition to anticancer properties, this compound may also possess anti-inflammatory effects. Research has demonstrated that similar compounds can inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α in various cell types . This suggests that this compound could be explored for therapeutic applications in inflammatory diseases.
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Study on Thiazole Derivatives : A study investigated the antiproliferative effects of thiazole derivatives on cancer cell lines, revealing significant inhibition of cell growth at low micromolar concentrations.
- Benzamide Compounds : Research into benzamide derivatives showed promising results in inhibiting specific enzymes linked to cancer progression, suggesting that structural modifications can enhance biological activity.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Analogs
Key Observations :
- Substituent Effects : The 3,4-dimethoxyphenyl group in the target compound enhances electron density and lipophilicity compared to fluorophenyl (e.g., ) or nitrothiophene () substituents. Fluorinated analogs may improve metabolic stability .
- Thiazole vs. Dihydrothiazole : The saturated dihydrothiazole ring in ’s compound likely alters conformational flexibility and binding interactions compared to the fully aromatic thiazole in the target compound .
Physicochemical Insights :
- The target compound’s higher molecular weight (453.45 vs. 344.32 for HSD-2) reflects the added thiazole-acetamide component.
- Melting points (where reported) suggest crystalline stability for HSD-2, while fluorinated or nitro-substituted analogs may exhibit lower solubility .
Hypothetical Structure-Activity Relationships (SAR)
While direct biological data for the target compound is unavailable, insights from analogs suggest:
- 3,4-Dimethoxyphenyl Group : May enhance interactions with hydrophobic pockets in target proteins, as seen in kinase inhibitors () .
- Thiazole Core : Likely critical for binding via hydrogen bonding or π-stacking, as thiazoles are common in bioactive molecules (e.g., antibacterial compound 11 in ) .
- Benzo[d][1,3]dioxole : This moiety’s rigidity and electron-rich nature could improve binding affinity compared to simpler aryl groups .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for achieving high purity and yield of this compound?
- Methodological Answer : The synthesis typically involves multi-step reactions, including amide coupling, thiazole ring formation, and functional group modifications. Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for amide bond formation .
- Temperature control : Reactions often require precise heating (e.g., 60–80°C) to avoid side products like over-oxidized thiazoles .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane ensures high purity (>95%) .
- Characterization : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming structural integrity .
Q. How can researchers validate the compound's structural features and stability under experimental conditions?
- Methodological Answer :
- Spectroscopic analysis :
- ¹H/¹³C NMR : Identifies proton environments (e.g., thiazole protons at δ 7.2–7.5 ppm) and confirms the presence of methoxy groups (δ 3.8–4.0 ppm) .
- FT-IR : Detects carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and NH bending in the carboxamide group .
- Stability testing : Accelerated degradation studies in acidic/basic buffers (pH 2–12) and thermal analysis (DSC/TGA) assess hydrolytic and thermal stability .
Q. What in vitro assays are recommended for preliminary screening of biological activity?
- Methodological Answer :
- Enzyme inhibition assays :
- Kinase inhibition : Use ATP-Glo™ assays to evaluate IC₅₀ values against kinases (e.g., EGFR, VEGFR) .
- Microbial growth assays : Broth microdilution (MIC ≤ 8 µg/mL against S. aureus and E. coli) identifies antimicrobial potential .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC₅₀ typically 10–50 µM) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replacing 3,4-dimethoxyphenyl with halogenated aryl groups) to assess impact on bioactivity .
- Computational modeling :
- Docking studies : Use AutoDock Vina to predict binding poses with target proteins (e.g., COX-2, tubulin) .
- QSAR models : Train models on datasets of thiazole derivatives to predict logP, pIC₅₀, and solubility .
- Example SAR Table :
| Substituent Modification | Bioactivity Change | Reference |
|---|---|---|
| Methoxy → Chloro | ↑ Anticancer activity (IC₅₀ ↓ 30%) | |
| Thiazole → Thiadiazole | ↓ Solubility, ↑ Thermal stability |
Q. How should researchers address contradictory data in biological assays (e.g., high in vitro activity but low in vivo efficacy)?
- Methodological Answer :
- Pharmacokinetic profiling :
- ADME studies : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS after oral/intravenous administration .
- Metabolite identification : Use hepatocyte incubations to detect phase I/II metabolites .
- Formulation optimization : Encapsulate in liposomes or PEGylated nanoparticles to enhance solubility and tumor targeting .
- Orthogonal assays : Validate target engagement using cellular thermal shift assays (CETSA) or surface plasmon resonance (SPR) .
Q. What strategies mitigate regioselectivity challenges during functionalization of the thiazole ring?
- Methodological Answer :
- Protecting groups : Temporarily block reactive sites (e.g., Boc-protection of amines) during electrophilic substitution .
- Catalytic control : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective C–H bond activation .
- Reaction monitoring : Real-time HPLC tracking identifies intermediates and optimizes reaction quenching .
Q. How can mechanistic studies elucidate the compound's interaction with biological targets?
- Methodological Answer :
- Biophysical techniques :
- SPR/ITC : Quantify binding affinity (KD) to proteins like tubulin or DNA topoisomerases .
- Cryo-EM : Resolve compound-protein complexes at near-atomic resolution .
- Genetic knockdown : CRISPR/Cas9-mediated knockout of putative targets (e.g., STAT3) validates on-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
